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molecular formula C13H14N2O2 B1602077 ethyl 1-benzyl-1H-pyrazole-4-carboxylate CAS No. 150559-94-7

ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Cat. No. B1602077
M. Wt: 230.26 g/mol
InChI Key: CUTDJCLKKQWXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883786B2

Procedure details

This known compound [CAS Reg. No. 401647-24-3] was made from 1-benzyl-1 H-pyrazole-4-carboxylic acid ethyl ester by saponification: 1-benzyl-1H-pyrazole-4-carboxylic acid ethyl ester (2.35 g) was dissolved in dry THF (25 mL) and then a 1M aqueous solution of LiOH (15.31 mL) was added. The mixture was stirred at 60° C. for 2.5 hours and analyzed by TLC: starting material was still visible. Another batch of LiOH monohydrate (1.29 g) was added and the mixture was allowed to stir at room temperature for 48 hours. The mixture was poured into ice water and acidified with 2M aqueous HCl (20 mL). The aqueous phase was extracted with ethyl acetate and the organic layer was washed with brine, dried over Na2SO4 and evaporated to give the title compound as a colorless solid (1.55 g). MS (m/e, ISP neg. ion)=201.6 [(M−H+)−].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15.31 mL
Type
reactant
Reaction Step Three
[Compound]
Name
LiOH monohydrate
Quantity
1.29 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:10]=1)=[O:5])C.[Li+].[OH-].Cl>C1COCC1>[CH2:11]([N:9]1[CH:10]=[C:6]([C:4]([OH:5])=[O:3])[CH:7]=[N:8]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1)CC1=CC=CC=C1
Step Two
Name
Quantity
2.35 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1)CC1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15.31 mL
Type
reactant
Smiles
[Li+].[OH-]
Step Four
Name
LiOH monohydrate
Quantity
1.29 g
Type
reactant
Smiles
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature for 48 hours
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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